Acetaminotadalafil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

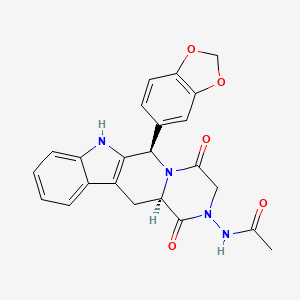

N-[(2R,8R)-2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O5/c1-12(28)25-26-10-20(29)27-17(23(26)30)9-15-14-4-2-3-5-16(14)24-21(15)22(27)13-6-7-18-19(8-13)32-11-31-18/h2-8,17,22,24H,9-11H2,1H3,(H,25,28)/t17-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUILQBHOQBZMPG-VGOFRKELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347647 | |

| Record name | Acetaminotadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446144-71-3 | |

| Record name | Acetaminotadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446144713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaminotadalafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETAMINOTADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTF06O4T7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acetaminotadalafil: A Technical Guide to its Putative Synthesis and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Acetaminotadalafil is an analog of tadalafil (B1681874) and has been identified as an undeclared ingredient in some dietary supplements.[1][2] As such, it has not undergone formal clinical evaluation for safety and efficacy. The following technical guide is a theoretical exploration of its synthesis and mechanism of action, based on the well-established chemistry and pharmacology of its parent compound, tadalafil, and related analogs. No specific experimental data for this compound was found in a comprehensive search of scientific literature.

Introduction

This compound is a structural analog of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[3][4] The chemical structure of this compound is characterized by the presence of an acetamide (B32628) group on the piperazine (B1678402) moiety of the tadalafil core.[5][6] This modification likely alters its physicochemical properties, and potentially its pharmacokinetic and pharmacodynamic profile, compared to tadalafil. This guide provides a detailed overview of a plausible synthesis pathway for this compound and its expected mechanism of action as a PDE5 inhibitor.

Chemical Structure of this compound:

-

IUPAC Name: N-[(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-3,4,6,7,12,12a-hexahydro-1,4-dioxopyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl]-acetamide[5]

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached in a multi-step sequence, leveraging the established synthetic route for tadalafil. A key step in tadalafil synthesis is the Pictet-Spengler reaction. A plausible pathway for this compound could involve the initial synthesis of N-desmethyl-tadalafil, followed by N-acetylation.

Step 1: Synthesis of the Tetrahydro-β-carboline Intermediate

The synthesis would commence with a Pictet-Spengler reaction between (D)-tryptophan methyl ester and piperonal. This acid-catalyzed reaction forms the core tetrahydro-β-carboline ring system.

Step 2: Formation of the Diketopiperazine Ring

The resulting intermediate undergoes condensation with chloroacetyl chloride, followed by cyclization with ammonia (B1221849) to form the diketopiperazine ring, yielding N-desmethyl-tadalafil.

Step 3: N-Acetylation to Yield this compound

The final step involves the selective N-acetylation of the secondary amine in the piperazine ring of N-desmethyl-tadalafil. This can be achieved using acetyl chloride or acetic anhydride (B1165640) in the presence of a base.

Below is a DOT script for the proposed synthesis pathway:

Caption: Proposed synthesis pathway for this compound.

Mechanism of Action: PDE5 Inhibition

This compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor, similar to tadalafil.[5] The mechanism of action for PDE5 inhibitors is well-understood and involves the enhancement of the nitric oxide (NO) signaling pathway.

During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells in the penile arteries and corpus cavernosum. This relaxation allows for increased blood flow, resulting in an erection.

The action of cGMP is terminated by PDE5, which hydrolyzes it to the inactive GMP. By inhibiting PDE5, this compound would prevent the degradation of cGMP, leading to its accumulation. The elevated levels of cGMP would prolong and enhance the smooth muscle relaxation and vasodilation, thereby facilitating and sustaining an erection.

The following DOT script illustrates the signaling pathway of PDE5 inhibition:

Caption: Signaling pathway of PDE5 inhibition by this compound.

Quantitative Data

As there is no publicly available pharmacological or analytical data for this compound, the following table provides representative data for tadalafil for comparative purposes. It is anticipated that this compound would exhibit similar characteristics, although the exact values may differ.

| Parameter | Value (for Tadalafil) | Reference |

| Pharmacological Data | ||

| PDE5 IC₅₀ | ~1-5 nM | [8] |

| PDE6 IC₅₀ | >10,000 nM | [8] |

| PDE11 IC₅₀ | ~19 nM | [8] |

| Physicochemical Data | ||

| Molecular Formula | C₂₂H₁₉N₃O₄ | [8] |

| Molecular Weight | 389.41 g/mol | [8] |

| Exact Mass (this compound) | 432.1434 | [2] |

| Pharmacokinetic Data | ||

| Bioavailability | Not determined in humans | |

| Protein Binding | 94% | |

| Half-life | ~17.5 hours | [9] |

| Metabolism | Hepatic (primarily CYP3A4) | [8] |

Experimental Protocols

The following are detailed, hypothetical protocols for the key proposed synthesis step of this compound and for an in vitro assay to determine its PDE5 inhibitory activity. These protocols are based on established methodologies for tadalafil and other PDE5 inhibitors.

Protocol 1: N-Acetylation of N-Desmethyl-tadalafil

Objective: To synthesize this compound via N-acetylation of N-desmethyl-tadalafil.

Materials:

-

N-Desmethyl-tadalafil

-

Acetyl chloride

-

Triethylamine (B128534) (or another suitable base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., DCM/methanol gradient)

Procedure:

-

Dissolve N-desmethyl-tadalafil (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system to yield pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro PDE5 Inhibition Assay (Generic)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the human PDE5 enzyme.

Materials:

-

Recombinant human PDE5 enzyme

-

cGMP substrate

-

[³H]-cGMP (radiolabeled tracer)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Snake venom nucleotidase

-

Ion-exchange resin (e.g., DEAE-Sephadex)

-

Scintillation cocktail

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the PDE5 enzyme, the cGMP substrate, the [³H]-cGMP tracer, and the various concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the plate at 37 °C for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

-

Stop the reaction by adding snake venom nucleotidase, which will hydrolyze the unreacted [³H]-cGMP to [³H]-guanosine.

-

Transfer the reaction mixture to a column containing the ion-exchange resin to separate the [³H]-GMP (product) from the unreacted [³H]-guanosine.

-

Elute the [³H]-GMP and collect it in scintillation vials.

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable non-linear regression analysis.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of the synthesis and mechanism of action of this compound. Based on its structural similarity to tadalafil, it is highly probable that it functions as a PDE5 inhibitor. The proposed synthesis pathway offers a logical route to its chemical preparation. However, a lack of empirical data necessitates that this compound be treated as a new chemical entity with unknown pharmacological and toxicological properties. Further research, including full chemical characterization and in vitro and in vivo studies, is required to fully elucidate the profile of this compound.

References

- 1. This compound | 1446144-71-3 | Benchchem [benchchem.com]

- 2. uspnf.com [uspnf.com]

- 3. Tadalafil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Tadalafil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. veeprho.com [veeprho.com]

- 7. clearsynth.com [clearsynth.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Novel Synthesis Methods for Acetaminotadalafil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetaminotadalafil, a structural analogue of the phosphodiesterase type 5 (PDE5) inhibitor tadalafil (B1681874), presents a compelling target for medicinal chemistry research. This technical guide provides a comprehensive overview of proposed novel synthesis methods for this compound, ((6R,12aR)-2-acetamido-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione). The core of the proposed synthetic strategy is the construction of the tetracyclic β-carboline framework via the well-established Pictet-Spengler reaction, followed by the formation of the piperazinedione ring and subsequent functionalization to introduce the characteristic acetamido group. This document outlines detailed, plausible experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication by researchers in the field.

Introduction

Proposed Synthetic Pathways for this compound

The synthesis of this compound can be logically approached in a multi-step sequence, beginning with the stereoselective formation of the core tetracyclic structure, followed by the elaboration of the piperazinedione ring and final N-acetylation. The key intermediate in this proposed synthesis is Aminotadalafil.

Pathway Overview

The overall proposed synthetic route is depicted below. The synthesis commences with the Pictet-Spengler reaction of D-tryptophan methyl ester with piperonal (B3395001) to form the key tetrahydro-β-carboline intermediate. This is followed by a series of reactions to construct the piperazinedione ring, leading to the formation of Aminotadalafil, which is then acetylated to yield the final product, this compound.

Figure 1: Proposed overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed, plausible experimental procedures for each key step in the synthesis of this compound. These protocols are based on established literature methods for the synthesis of tadalafil and its analogues.[5][6]

Step 1: Synthesis of (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester (Tetrahydro-β-carboline Intermediate)

This crucial step involves the acid-catalyzed Pictet-Spengler reaction to create the tetracyclic core with the desired stereochemistry.

Methodology:

-

To a solution of D-tryptophan methyl ester (1.0 eq) and piperonal (1.1 eq) in dichloromethane (B109758) (CH2Cl2), cooled to 0 °C, trifluoroacetic acid (TFA, 2.0 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature for 4-5 days.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

-

Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

The organic layer is separated, and the aqueous layer is extracted with CH2Cl2.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cis-(1R,3R) diastereomer.

| Parameter | Value | Reference |

| Starting Materials | D-Tryptophan methyl ester, Piperonal | [5] |

| Reagents | Trifluoroacetic acid, Dichloromethane | [5] |

| Reaction Time | 4-5 days | [5] |

| Temperature | 0 °C to Room Temperature | [5] |

| Typical Yield | 40-60% (of cis-isomer) | [5] |

Step 2: Synthesis of (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester (N-Chloroacetyl Intermediate)

The secondary amine of the tetrahydro-β-carboline intermediate is acylated with chloroacetyl chloride to prepare for the subsequent cyclization.

Methodology:

-

To a solution of the tetrahydro-β-carboline intermediate (1.0 eq) and sodium bicarbonate (1.2 eq) in chloroform (B151607) (CHCl3), chloroacetyl chloride (1.2 eq) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous Na2SO4 and concentrated under reduced pressure to yield the crude N-chloroacetyl intermediate, which can often be used in the next step without further purification.

| Parameter | Value | Reference |

| Starting Material | Tetrahydro-β-carboline intermediate | [6] |

| Reagents | Chloroacetyl chloride, Sodium bicarbonate, Chloroform | [6] |

| Reaction Time | 12-16 hours | [6] |

| Temperature | 0 °C to Room Temperature | [6] |

| Typical Yield | >90% (crude) | [6] |

Step 3: Synthesis of Aminotadalafil ((6R,12aR)-2-amino-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione)

This step involves the cyclization of the N-chloroacetyl intermediate with hydrazine to form the piperazinedione ring with a free amino group.

Methodology:

-

A solution of the N-chloroacetyl intermediate (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol (B145695) is treated with hydrazine hydrate (2.0-3.0 eq).

-

The reaction mixture is heated to reflux for 6-8 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate (B1210297) and washed with water to remove excess hydrazine.

-

The organic layer is dried over anhydrous Na2SO4 and concentrated.

-

The crude Aminotadalafil is purified by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Starting Material | N-Chloroacetyl Intermediate | Proposed |

| Reagents | Hydrazine hydrate, Methanol/Ethanol | Proposed |

| Reaction Time | 6-8 hours | Proposed |

| Temperature | Reflux | Proposed |

| Typical Yield | 60-70% (estimated) | Proposed |

Step 4: Synthesis of this compound ((6R,12aR)-2-acetamido-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione)

The final step is the acetylation of the amino group of Aminotadalafil.

Methodology:

-

Aminotadalafil (1.0 eq) is dissolved in a mixture of pyridine and dichloromethane.

-

Acetic anhydride (1.2 eq) is added dropwise to the solution at 0 °C.

-

The reaction mixture is stirred at room temperature for 4-6 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with 1M HCl, saturated NaHCO3 solution, and brine.

-

The organic layer is dried over anhydrous Na2SO4 and concentrated under reduced pressure.

-

The crude this compound is purified by column chromatography or recrystallization to yield the final product.

| Parameter | Value | Reference |

| Starting Material | Aminotadalafil | Proposed |

| Reagents | Acetic anhydride, Pyridine, Dichloromethane | Proposed |

| Reaction Time | 4-6 hours | Proposed |

| Temperature | 0 °C to Room Temperature | Proposed |

| Typical Yield | 80-90% (estimated) | Proposed |

Visualization of Key Experimental Workflows

The following diagrams illustrate the logical flow of the key synthetic steps.

Figure 2: Workflow for the Pictet-Spengler Reaction.

References

- 1. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Synthesis and Structure Revision of Dimeric Tadalafil Analogue Adulterants in Dietary Supplements [jstage.jst.go.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Characterization of Acetaminotadalafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminotadalafil is an analogue of tadalafil (B1681874), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Like its parent compound, it is presumed to be used for the treatment of erectile dysfunction. As a tadalafil analogue, its chemical structure is closely related, with a key modification that influences its physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the chemical characterization of this compound, including its structure, expected analytical data based on its similarity to tadalafil, and detailed experimental protocols for its analysis.

Chemical Structure and Properties

This compound is structurally derived from tadalafil. The core structure is a pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione. The key differentiator in this compound is the substitution at the nitrogen of the piperazine (B1678402) ring.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | N-[(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-3,4,6,7,12,12a-hexahydro-1,4-dioxopyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl]-acetamide[1] |

| CAS Number | 1446144-71-3[1] |

| Molecular Formula | C₂₃H₂₀N₄O₅[1] |

| Molecular Weight | 432.44 g/mol [1] |

| Exact Mass | 432.1434[1] |

| Appearance | Assumed to be a solid powder[1] |

| Solubility | Expected to be soluble in DMSO[1] |

Analytical Characterization

While specific experimental data for this compound is not widely available in public literature, its characterization would follow standard analytical techniques employed for tadalafil and its analogues.[2][3][4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the identification, quantification, and purity assessment of this compound.

Table 2: Expected HPLC Parameters for this compound Analysis

| Parameter | Expected Value/Condition |

| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[6][7] |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol)[6][8] |

| Detection | UV detection, likely around 280-295 nm, similar to tadalafil[6][8] |

| Flow Rate | Typically 1.0 mL/min[6][7][8] |

| Retention Time | Dependent on the specific method, but expected to be in the range of minutes[6][7] |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern of this compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| [M+H]⁺ Ion | m/z 433.1507 |

| Key Fragment Ions | Fragmentation is expected to be similar to tadalafil, with a major fragment corresponding to the loss of the acetamide (B32628) group and further fragmentation of the pyrazinopyridoindole core. A prominent fragment ion similar to that of tadalafil at m/z 268 is anticipated.[9][10][11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of this compound. The expected chemical shifts can be predicted based on the structure and comparison with tadalafil data.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Protons | Predicted Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.0 |

| Aromatic Protons | 6.8 - 7.6 |

| Dioxole -O-CH₂-O- | ~5.9-6.0 |

| Piperazine & Pyridoindole Protons | 2.8 - 4.5 |

Note: These are predicted values and actual experimental values may vary.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of tadalafil analogues, which are directly applicable to this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.

-

Chromatographic System: Utilize an HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., Agilent Eclipse C18, 150 mm × 4.6 mm, 5 µm) is suitable.[8]

-

Mobile Phase: Prepare a mobile phase consisting of a mixture of 10 mM ammonium acetate and methanol (e.g., in a 35:65 v/v ratio).[8]

-

Isocratic Elution: Set the flow rate to 1.0 mL/min.

-

Detection: Monitor the eluent at a wavelength of approximately 280 nm.[8]

-

Injection: Inject a 20 µL aliquot of the sample solution.

-

Data Analysis: Record the chromatogram and determine the retention time and peak area for quantification and purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

-

Sample Preparation: Prepare the sample as described in the HPLC protocol.

-

LC System: Use a UPLC or HPLC system coupled to a tandem mass spectrometer.

-

Column: A C18 column is appropriate for separation.

-

Mobile Phase: A gradient or isocratic elution with a mobile phase such as methanol and 10 mM ammonium formate (B1220265) with 0.1% formic acid can be used.[9]

-

Mass Spectrometer: Operate the mass spectrometer in positive electrospray ionization mode.

-

MS/MS Analysis: For structural confirmation, perform MS/MS analysis on the [M+H]⁺ ion. The precursor ion (m/z 433.15) would be isolated and fragmented to produce a characteristic product ion spectrum.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum, potentially using techniques like DEPT to aid in distinguishing carbon types.

-

2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

Data Processing: Process the acquired data using appropriate NMR software to obtain the final spectra for analysis.

Signaling Pathway and Experimental Workflow

This compound is expected to act as a PDE5 inhibitor, following the same signaling pathway as tadalafil.

Caption: PDE5 Inhibition Signaling Pathway.

The general workflow for the characterization of this compound would involve a series of analytical techniques to confirm its identity, purity, and structure.

Caption: Analytical Workflow for this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. Isolation and characterization of a novel tadalafil analogue adulterant, N-cyclohexyl nortadalafil, in a dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and structural characterization of a new tadalafil analog (chloropropanoylpretadalafil) found in a dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. japsonline.com [japsonline.com]

- 9. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Acetaminotadalafil's Presumed Mechanism of Action on Phosphodiesterase Type 5 (PDE5): A Technical Guide

Disclaimer: The compound "acetaminotadalafil" is recognized primarily as an unapproved analog and potential adulterant of the well-established phosphodiesterase type 5 (PDE5) inhibitor, tadalafil (B1681874).[1] As such, dedicated peer-reviewed studies detailing its specific binding kinetics, potency, and full pharmacological profile are not available in the public domain. This guide, therefore, extrapolates the mechanism of action based on the extensively studied pharmacology of tadalafil and the general structure-activity relationships of PDE5 inhibitors.

Executive Summary

This document provides a detailed technical overview of the presumed mechanism of action of this compound on the phosphodiesterase type 5 (PDE5) enzyme. Based on its structural similarity to tadalafil, this compound is hypothesized to be a competitive inhibitor of PDE5. This inhibition leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation. This guide outlines the foundational signaling pathway, presents quantitative data for the parent compound tadalafil for comparative purposes, details relevant experimental protocols for inhibitor characterization, and provides visual diagrams to illustrate key processes. This content is intended for researchers, scientists, and professionals in drug development.

The cGMP Signaling Pathway and PDE5's Role

The physiological process of smooth muscle relaxation, particularly in the corpus cavernosum of the penis and in pulmonary vasculature, is mediated by the nitric oxide (NO)-cGMP signaling pathway.[2][3][4]

-

Initiation: The pathway is initiated by the release of nitric oxide from nerve endings and endothelial cells, often in response to sexual stimulation.[4][5]

-

Enzyme Activation: NO diffuses into adjacent smooth muscle cells and activates the enzyme guanylate cyclase.[4]

-

Second Messenger Synthesis: Activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4]

-

Smooth Muscle Relaxation: Elevated intracellular cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. This leads to a decrease in intracellular calcium concentrations, resulting in smooth muscle relaxation and vasodilation.[6]

-

Signal Termination: The action of cGMP is terminated by phosphodiesterases, primarily PDE5, which hydrolyzes cGMP to its inactive form, 5'-GMP.[7][8]

PDE5 inhibitors like tadalafil, and presumably this compound, exert their effect at this final step. By blocking the degradative action of PDE5, they maintain elevated levels of cGMP, thereby enhancing and prolonging the smooth muscle relaxation and vasodilation initiated by NO.[7][8]

Structure-Activity Relationship and Presumed Binding

Tadalafil is a β-carboline-based PDE5 inhibitor.[9] Its structure allows it to competitively bind to the catalytic site of PDE5, which is normally occupied by cGMP.[7][9] The binding of tadalafil and other inhibitors to PDE5 typically involves key interactions within the enzyme's active site, including hydrogen bonds with an invariant glutamine residue (Gln817) and hydrophobic interactions within a pocket.[10][11]

This compound is an analog of tadalafil. While its exact structure is not consistently published, the name implies the addition of an acetaminophen-like moiety (N-acetyl-p-aminophenol group). This modification would alter the molecule's size, polarity, and steric profile. It is plausible that the core β-carboline structure, essential for PDE5 binding, is retained. The additional functional groups could influence binding affinity and selectivity against other PDE isoforms (e.g., PDE6 and PDE11).[2][12] However, without empirical data, the precise impact on inhibitory potency remains speculative.

Quantitative Data (Tadalafil as Reference)

No specific quantitative data (e.g., IC50, Ki) for this compound's PDE5 inhibition is available in peer-reviewed literature. The following table summarizes key pharmacokinetic and pharmacodynamic parameters for tadalafil to provide a benchmark for the expected performance of a potent PDE5 inhibitor.

| Parameter | Value (for Tadalafil) | Description | Reference(s) |

| IC50 for PDE5 | 0.9 - 4 nM | Concentration causing 50% inhibition of the enzyme in vitro. | [13] |

| Selectivity | >700-fold for PDE5 vs. PDE6 | Higher selectivity for PDE5 over PDE6 is associated with a lower incidence of visual disturbances. | [9] |

| Time to Cmax | 2 hours (median) | Time to reach maximum plasma concentration after oral administration. | [14] |

| Terminal Half-life (t1/2) | 17.5 hours | The long half-life allows for an extended duration of action. | [2][8][11] |

| Protein Binding | 94% | Percentage of the drug bound to plasma proteins. | [14] |

Experimental Protocols for Inhibitor Characterization

To characterize the mechanism of action of a novel compound like this compound on PDE5, a series of standard biochemical and cellular assays would be required.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified PDE5 enzyme.

Methodology: A common method is the two-step enzymatic assay:

-

PDE5 Reaction: Purified recombinant human PDE5 is incubated with the test compound (at various concentrations) and a known concentration of cGMP as the substrate. The reaction is allowed to proceed for a set time at 37°C.

-

Conversion and Detection: The reaction is stopped, and a second enzyme, alkaline phosphatase, is added to convert the 5'-GMP product into guanosine. The amount of guanosine produced is then quantified, typically using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is determined by fitting the data to a dose-response curve.

Objective: To confirm that the compound increases intracellular cGMP levels in a cellular context.

Methodology:

-

Cell Culture: Use a relevant cell line that expresses PDE5, such as human corpus cavernosum smooth muscle cells (hCCSMCs).

-

Stimulation and Treatment: Treat the cells with the test compound for a predetermined time. Then, stimulate the cells with a nitric oxide donor (e.g., sodium nitroprusside) to activate guanylate cyclase.

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular cGMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Analysis: Compare the cGMP levels in compound-treated cells to those in control cells (stimulated but untreated) to determine the compound's effect on cGMP accumulation.

Conclusion

While this compound is not an approved therapeutic agent and lacks specific pharmacological data, its structural relationship to tadalafil strongly suggests it functions as a competitive inhibitor of the PDE5 enzyme. Its mechanism of action is presumed to mirror that of tadalafil, involving the potentiation of the NO/cGMP signaling pathway by preventing cGMP degradation. This leads to enhanced smooth muscle relaxation and vasodilation. Definitive characterization of its potency, selectivity, and safety profile would require rigorous execution of the experimental protocols outlined in this guide. The presence of such analogs as adulterants in unregulated products poses a significant public health risk due to unknown efficacy and potential for adverse effects.

References

- 1. pde-5 inhibitor tadalafil: Topics by Science.gov [science.gov]

- 2. Tadalafil - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. What is the mechanism of Tadalafil? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Tadalafil in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

In-Vitro Activity of Acetaminotadalafil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetaminotadalafil is a structural analog of tadalafil (B1681874), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It has been identified as an undeclared ingredient in various dietary supplements marketed for male enhancement. While the in-vitro activity of tadalafil is well-documented, specific pharmacological data for this compound remains scarce in publicly available scientific literature. This technical guide provides a comprehensive overview of the known in-vitro properties of this compound, supplemented with data from its parent compound, tadalafil, to infer its likely mechanism of action and biological effects. This document summarizes the available quantitative data, outlines relevant experimental protocols for its characterization, and visualizes the key signaling pathways involved in the action of PDE5 inhibitors.

Introduction

Tadalafil is a widely prescribed therapeutic agent for erectile dysfunction and pulmonary arterial hypertension. Its mechanism of action involves the selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5)[1]. This compound, as an analog, is presumed to share this mechanism. The presence of this compound in unregulated supplements poses a potential health risk due to the lack of safety and efficacy data. A thorough understanding of its in-vitro activity is crucial for regulatory assessment and for drug development professionals exploring novel PDE5 inhibitors.

Quantitative In-Vitro Data

Specific in-vitro pharmacological data for this compound is limited. The most definitive quantitative value found is its half-maximal inhibitory concentration (IC50) as determined by an immunochromatographic sensor, which reflects its binding affinity to a specific polyclonal antibody rather than its direct enzymatic inhibition of PDE5.

Table 1: In-Vitro Activity of this compound

| Parameter | Value | Assay Type | Reference |

| IC50 | 11.46 ng/mL | Immunochromatographic Sensor | [2] |

For a comparative perspective, the in-vitro activity of the parent compound, tadalafil, against PDE5 is well-characterized.

Table 2: In-Vitro Activity of Tadalafil (for comparison)

| Parameter | Value | Target | Reference |

| IC50 | 5 nM | PDE5 | [3] |

| IC50 | 4.5 µM | Inhibition of IPAH-PASMC proliferation | [4] |

Mechanism of Action

This compound is expected to act as a selective inhibitor of PDE5, mirroring the mechanism of tadalafil. PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which regulates smooth muscle relaxation and vasodilation.

The NO/cGMP Signaling Pathway

Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of several downstream targets. This cascade ultimately causes a decrease in intracellular calcium concentrations, leading to smooth muscle relaxation, increased blood flow, and penile erection. PDE5 specifically hydrolyzes cGMP, thus terminating the signaling cascade. By inhibiting PDE5, this compound would prevent the degradation of cGMP, leading to its accumulation and prolonged vasodilation.

Experimental Protocols

While specific protocols for this compound are not available, the following are standard in-vitro assays used to characterize PDE5 inhibitors like tadalafil. These methods are directly applicable to the study of this compound.

PDE5 Inhibition Assay

This assay quantifies the inhibitory activity of a compound against the PDE5 enzyme.

Objective: To determine the IC50 value of this compound for PDE5.

Principle: The assay measures the conversion of a fluorescently labeled cGMP substrate to its corresponding monophosphate by the PDE5 enzyme. In the presence of an inhibitor, the rate of this conversion is reduced.

Materials:

-

Recombinant human PDE5 enzyme

-

Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Plate reader capable of fluorescence polarization or intensity measurement

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add the PDE5 enzyme to each well of the microplate.

-

Add the different concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate to all wells.

-

Incubate the plate at room temperature for a specified reaction time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Measure the fluorescence polarization or intensity using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition data against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

In-Vitro Cytotoxicity Assay

This assay assesses the potential of a compound to cause cell death.

Objective: To determine the cytotoxic effects of this compound on various cell lines and calculate its IC50 for cytotoxicity.

Principle: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals, which can be solubilized and quantified spectrophotometrically.

Materials:

-

Human cell lines (e.g., HEK293T for normal kidney, MCF-7 for breast cancer)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

This compound (dissolved in DMSO)

-

MTT solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Remove the medium and dissolve the formazan crystals in the solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value for cytotoxicity.

Potential Signaling Pathways and Cellular Effects

Based on the known effects of tadalafil and other PDE5 inhibitors, this compound may influence several downstream signaling pathways and cellular processes beyond smooth muscle relaxation.

Anti-proliferative and Pro-apoptotic Effects

Studies on tadalafil have shown that it can inhibit the proliferation of certain cancer cells, such as those in idiopathic pulmonary arterial hypertension, and induce apoptosis[4]. These effects are often associated with the accumulation of cGMP and activation of PKG, which can modulate various downstream signaling cascades, including those involved in cell cycle regulation and apoptosis.

Modulation of other Signaling Pathways

The NO/cGMP pathway intersects with other critical cellular signaling pathways. For instance, tadalafil has been shown to integrate with the hydrogen sulfide (B99878) (H2S) signaling pathway to inhibit high glucose-induced matrix protein synthesis in podocytes, involving the activation of AMP-activated protein kinase (AMPK)[5]. Furthermore, in neuronal cells, tadalafil can modulate the dopamine (B1211576) D2 receptor expression and has neuroprotective effects[6].

Conclusion and Future Directions

This compound is an analog of tadalafil with confirmed presence in adulterated supplements. While its in-vitro characterization is incomplete, it is strongly presumed to be a PDE5 inhibitor. The available data on its antibody binding affinity provides a starting point for its quantification. The experimental protocols and signaling pathways described in this guide, based on the well-established pharmacology of tadalafil, provide a robust framework for the future in-vitro investigation of this compound. Further research is imperative to fully characterize its PDE5 inhibitory potency, selectivity, cytotoxicity profile, and its effects on various cellular signaling pathways. Such data are essential for a comprehensive risk assessment and for understanding its full pharmacological profile.

References

- 1. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tadalafil induces antiproliferation, apoptosis, and phosphodiesterase type 5 downregulation in idiopathic pulmonary arterial hypertension in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tadalafil Integrates Nitric Oxide-Hydrogen Sulfide Signaling to Inhibit High Glucose-induced Matrix Protein Synthesis in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of tadalafil on gerbil dopaminergic neurons following cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Acetaminotadalafil and its Parent Compound, Tadalafil

A Note to the Reader: This technical guide addresses the solubility and stability of acetaminotadalafil. However, a comprehensive literature search revealed a significant scarcity of detailed, publicly available physicochemical data specifically for this compound, a known analogue of tadalafil (B1681874). This compound is primarily documented in the context of its illicit inclusion in dietary supplements and its analytical detection.

Therefore, to provide a thorough and useful resource for researchers, scientists, and drug development professionals, this guide presents the available information for this compound and supplements it with extensive, detailed data on the solubility and stability of its well-characterized parent compound, tadalafil. The data for tadalafil serves as a critical reference point for understanding the potential properties of its analogues.

This compound: An Overview

This compound is a structural analogue of tadalafil, the active ingredient in medications used to treat erectile dysfunction and pulmonary arterial hypertension. It is classified as a phosphodiesterase type 5 (PDE5) inhibitor. While its pharmacological activity is presumed to be similar to tadalafil, it is not an approved pharmaceutical ingredient.

Chemical Identity

| Property | Value |

| Chemical Name | N-[(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-1,4-dioxo-1,2,3,4,6,7,12,12a-octahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2-yl]acetamide |

| CAS Number | 1446144-71-3 |

| Molecular Formula | C₂₃H₂₀N₄O₅ |

| Molecular Weight | 432.44 g/mol |

Known Solubility of this compound

-

Soluble in: Dimethyl sulfoxide (B87167) (DMSO)[1].

-

General observations for phosphodiesterase-5 inhibitors suggest they have good solubility in common NMR solvents such as deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (DMSO-d₆).

-

Qualitative reports indicate that tadalafil and its analogues may have solubility issues in methanol (B129727) as compared to acetonitrile.

Due to the lack of detailed data, the following sections will focus on the extensively studied parent compound, tadalafil.

Tadalafil: A Comprehensive Solubility and Stability Profile

Tadalafil is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability.

Quantitative Solubility of Tadalafil

The solubility of tadalafil has been determined in various aqueous and organic solvents.

Table 1: Solubility of Tadalafil in Organic Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Dimethyl sulfoxide (DMSO) | ~20 | Not Specified |

| Dimethylformamide (DMF) | ~25 | Not Specified |

| Transcutol® HP | 48.33 ± 0.004 | Not Specified |

| Kolliphor® PS80 | 42.74 ± 2.29 | Not Specified |

| Kolliphor® EL | 41.87 ± 2.50 | Not Specified |

| Kollisolv® PEG 400 | 40.70 ± 0.30 | Not Specified |

| Kolliphor® HS15 | 31.40 ± 3.63 | Not Specified |

Table 2: Mole Fraction Solubility of Tadalafil in Pure Solvents at Various Temperatures [2][3]

| Temperature (K) | Water (x 10⁻⁷) | Ethanol (x 10⁻⁴) | Propylene Glycol (x 10⁻⁴) | PEG-400 (x 10⁻²) | Transcutol (x 10⁻³) |

| 298.15 | 5.74 | 1.77 | 4.10 | 1.86 | 8.76 |

| 303.15 | - | - | - | - | - |

| 308.15 | - | - | - | - | - |

| 313.15 | - | - | - | - | - |

| 318.15 | - | - | - | - | - |

| 323.15 | - | - | - | - | - |

| 328.15 | - | - | - | - | - |

| 333.15 | - | - | - | - | - |

Note: A comprehensive dataset for all temperatures was not available in a single source. The table structure is provided for illustrative purposes based on available data points.

Table 3: Aqueous Solubility of Tadalafil at Different pH Values [4]

| pH | Solubility (mg/mL) |

| 1.2 (0.1 N HCl) | 0.0016 |

| 4.5 | 0.0025 |

| 7.4 (Phosphate Buffer) | 0.00206 ± 0.00003 |

The aqueous solubility of tadalafil is pH-independent across the physiological pH range.[4]

Stability of Tadalafil: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Tadalafil has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Table 4: Summary of Tadalafil Forced Degradation Results

| Stress Condition | Observations |

| Acidic Hydrolysis (e.g., 1 N HCl, reflux at 60°C for 10 hours) | Significant degradation observed. A primary degradation product has been identified.[5][6] |

| Alkaline Hydrolysis (e.g., 1 N NaOH, reflux at 60°C) | The drug is particularly labile under alkaline conditions, with degradation observed.[7][8] |

| Oxidative Degradation (e.g., 3-6% H₂O₂, room temperature) | Some degradation occurs under oxidative stress.[7][9] |

| Thermal Degradation (e.g., 120°C for 48 hours) | The drug is generally stable to thermal stress.[6][7] |

| Photolytic Degradation (e.g., UV light at 254 nm and 366 nm) | The drug is generally stable to photolytic stress.[6][7] |

Experimental Protocols

The following are representative methodologies for conducting solubility and stability studies for tadalafil, which can be adapted for this compound.

Solubility Determination: Shake Flask Method

-

Preparation: An excess amount of the compound (tadalafil or this compound) is added to a known volume of the selected solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed container.

-

Equilibration: The containers are agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A shaking time of 6 hours has been found to be optimal for tadalafil in some studies.

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Analysis: The filtrate is then appropriately diluted with the mobile phase and the concentration of the dissolved compound is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

Stability Study: Forced Degradation Protocol

-

Stock Solution Preparation: A stock solution of the compound is prepared in a suitable solvent, such as methanol or a mixture of methanol and water.

-

Stress Conditions:

-

Acid Hydrolysis: The stock solution is mixed with an equal volume of an acid solution (e.g., 1 N HCl) and may be heated (e.g., refluxed at 60°C) for a specified duration.

-

Base Hydrolysis: The stock solution is mixed with an equal volume of a base solution (e.g., 1 N NaOH) and may be heated for a specified duration.

-

Oxidative Degradation: The stock solution is mixed with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and kept at room temperature for a defined period.

-

Thermal Degradation: The solid drug substance is kept in a hot air oven at a high temperature (e.g., 120°C) for a specified time.

-

Photolytic Degradation: The solid drug substance is exposed to UV light (e.g., 254 nm and 366 nm) in a photostability chamber for a defined duration.

-

-

Sample Neutralization and Dilution: After the stress period, the acidic and basic samples are neutralized. All stressed samples are then diluted with the mobile phase to a suitable concentration for analysis.

-

Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products. Peak purity analysis is often performed using a photodiode array (PDA) detector to ensure that the parent drug peak is free from any co-eluting impurities.[6][9][11]

Visualizations: Workflows and Pathways

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake Flask Solubility Determination.

General Workflow for Forced Degradation Study

Caption: Forced Degradation Study Workflow.

Known Degradation Pathway of Tadalafil under Acidic Conditions

Caption: Tadalafil Degradation in Acidic Conditions.[5][12]

Conclusion

While specific physicochemical data for this compound remains elusive, the comprehensive solubility and stability profiles of its parent compound, tadalafil, provide a robust framework for researchers and drug development professionals. Tadalafil's low aqueous solubility and susceptibility to degradation under hydrolytic (both acidic and basic) and oxidative conditions are key characteristics that are likely to be reflected in its analogue, this compound. The experimental protocols and workflows detailed in this guide offer a practical starting point for the characterization of this compound and other related compounds. Further research is warranted to establish the specific solubility and stability parameters of this compound to fully understand its behavior and potential risks.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS | Semantic Scholar [semanticscholar.org]

Preliminary Pharmacokinetic Profile of Acetaminotadalafil: A Review of Component Pharmacokinetics and Potential Interactions

Disclaimer: The compound "Acetaminotadalafil" is not a recognized pharmaceutical entity based on currently available scientific literature. This document provides a detailed technical guide on the individual pharmacokinetic profiles of its constituent components, Tadalafil (B1681874) and Acetaminophen (B1664979), and explores their potential interactions. This information is intended for researchers, scientists, and drug development professionals.

Introduction

While a specific compound named "this compound" has not been identified in scientific literature, the potential for co-administration of Tadalafil and Acetaminophen necessitates a thorough understanding of their individual pharmacokinetic properties and potential for drug-drug interactions. Tadalafil is a long-acting phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Acetaminophen is a widely used analgesic and antipyretic. An understanding of their respective absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for predicting the safety and efficacy of their combined use.

Pharmacokinetic Profile of Tadalafil

Tadalafil exhibits a predictable pharmacokinetic profile characterized by rapid absorption and a long half-life.[3][4] Its pharmacokinetics are linear with respect to dose and time.[3][4]

Quantitative Pharmacokinetic Data for Tadalafil

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 2 hours (median) | [2][3][4][5] |

| Maximum Concentration (Cmax) | 378 µg/L (for a 20 mg dose) | [3][4] |

| Area Under the Curve (AUC) | Proportional to dose | [3][4] |

| Oral Bioavailability | Approximately 80% | [1] |

| Apparent Volume of Distribution (Vz/F) | 62.6 L | [3][4] |

| Plasma Protein Binding | 94% | [3][5] |

| Mean Oral Clearance (CL/F) | 2.48 L/h | [3][4] |

| Elimination Half-Life (t1/2) | 17.5 hours | [3][4][5] |

| Excretion | ~61% in feces (as metabolites), ~36% in urine (as metabolites) | [1][3][5] |

Experimental Protocols for Tadalafil Pharmacokinetic Studies

The pharmacokinetic parameters of tadalafil have been characterized in multiple clinical pharmacology studies involving healthy male and female subjects.[3]

-

Study Design: A common design is a single-dose, crossover study. For example, to assess food effects, subjects received a single 20 mg dose on two separate occasions: once after an overnight fast and once after a high-fat breakfast.[3] Dose proportionality has been evaluated using a four-treatment, four-period, four-sequence, crossover design with single doses of 2.5, 5, 10, and 20 mg in a fasted state.[3] Multiple-dose pharmacokinetics have been assessed in studies where subjects received daily doses for a period of 10 days to determine steady-state concentrations.[4]

-

Subject Population: Studies have been conducted in healthy adult subjects.[3][5] The influence of intrinsic factors such as age, gender, and body mass index (BMI) has also been evaluated.[3]

-

Drug Administration: Tadalafil was administered orally as tablets.[3]

-

Sample Collection: Blood samples were collected at various time points post-dose to determine plasma concentrations of tadalafil.

-

Analytical Method: Plasma concentrations of tadalafil were quantified using validated analytical methods, though specific details of the assays are not provided in the summarized texts.

Pharmacokinetic Profile of Acetaminophen

Acetaminophen is a well-characterized drug with a relatively short half-life. Its metabolism is a critical factor in its safety profile, particularly concerning potential hepatotoxicity at high doses.

Quantitative Pharmacokinetic Data for Acetaminophen

Detailed quantitative pharmacokinetic data for Acetaminophen was not the primary focus of the provided search results. However, key metabolic and interaction information is available.

Metabolism and Potential for Interaction

Acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation. A small fraction is metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP2E1, to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by glutathione (B108866). However, in cases of overdose or in the presence of CYP inducers, the production of NAPQI can overwhelm the glutathione stores, leading to liver damage.

Potential Pharmacokinetic Interactions between Tadalafil and Acetaminophen

The primary concern for a drug-drug interaction between Tadalafil and Acetaminophen revolves around their metabolic pathways.

-

Tadalafil Metabolism: Tadalafil is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][3][5]

-

Acetaminophen Metabolism: As mentioned, Acetaminophen is partially metabolized by CYP enzymes.

One search result indicates that Acetaminophen may decrease the excretion rate of Tadalafil, which could result in a higher serum level of Tadalafil.[6] Conversely, another source suggests that barbiturates, which can induce CYP450 enzymes, may increase the hepatotoxic potential of acetaminophen and decrease its therapeutic effects.[7] While not a direct interaction, this highlights the sensitivity of acetaminophen's metabolism to enzyme induction.

Visualizations

Tadalafil Metabolism Pathway

Caption: Metabolic pathway of Tadalafil.

Acetaminophen Metabolism Pathway

Caption: Metabolic pathways of Acetaminophen.

Potential Drug-Drug Interaction Workflow

Caption: Potential interaction between Tadalafil and Acetaminophen metabolism.

Conclusion

In the absence of data on a specific "this compound" compound, this guide provides a comprehensive overview of the individual pharmacokinetic profiles of Tadalafil and Acetaminophen. Tadalafil is characterized by its long half-life and metabolism primarily via CYP3A4. Acetaminophen is metabolized through several pathways, with a minor route involving CYP enzymes that is critical to its safety profile. The potential for a pharmacokinetic interaction, specifically the decreased excretion of Tadalafil in the presence of Acetaminophen, warrants further investigation. Researchers and clinicians should consider these individual profiles and the potential for interaction when contemplating the co-administration of these two drugs. Future studies are needed to definitively characterize the pharmacokinetic and pharmacodynamic consequences of their combined use.

References

- 1. Tadalafil in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tadalafil pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Drug Interactions for Tadalafil - 2 Major Interactions - 744 Total Interactions [prescriberpoint.com]

- 7. drugs.com [drugs.com]

Acetaminotadalafil: A Technical Whitepaper on its Discovery, Origin, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetaminotadalafil has emerged not through conventional pharmaceutical research and development, but as an unapproved and undeclared synthetic analogue of tadalafil (B1681874), a potent phosphodiesterase type 5 (PDE5) inhibitor. Its discovery is a testament to the ongoing challenges in the regulation of dietary supplements and the sophisticated analytical techniques required to identify novel adulterants. This technical guide provides a comprehensive overview of the discovery, inferred origin, and detailed analytical methodologies for the characterization of this compound. The information presented herein is intended to support researchers, analytical scientists, and regulatory professionals in understanding and detecting this and similar unauthorized synthetic compounds.

Introduction: The Emergence of a Tadalafil Analogue

The landscape of dietary supplements marketed for sexual enhancement is fraught with the illegal adulteration of synthetic phosphodiesterase type 5 (PDE5) inhibitors. These undeclared ingredients pose significant health risks to consumers, who may be unknowingly exposed to potent pharmaceutical compounds. This compound is a prime example of such a substance, identified through forensic analysis of products falsely claimed to be "all natural." Unlike its parent compound, tadalafil, which underwent rigorous clinical trials and regulatory approval, this compound has no established safety or efficacy profile.

Origin : The origin of this compound is not linked to any recognized pharmaceutical development program. Instead, it is believed to be synthesized in clandestine laboratories for the purpose of circumventing regulations and deceiving consumers. Its "discovery" was made by analytical chemists screening for known and unknown PDE5 inhibitors in suspect dietary supplements[1].

Chemical Identity and Properties

This compound is structurally related to tadalafil, with the key difference being the presence of an acetyl group. It is specifically an acetylated derivative of aminotadalafil[1].

| Property | Value | Reference |

| Chemical Name | N-[(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-3,4,6,7,12,12a-hexahydro-1,4-dioxopyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl]-acetamide | [1] |

| CAS Number | 1446144-71-3 | [1] |

| Molecular Formula | C₂₃H₂₀N₄O₅ | [1] |

| Molecular Weight | 432.44 g/mol | [1] |

Inferred Synthesis Pathway

While no formal synthesis of this compound has been published in peer-reviewed scientific literature for therapeutic purposes, its structure suggests a straightforward synthetic route originating from known tadalafil synthesis pathways. The likely final step is the acetylation of aminotadalafil, a known tadalafil analogue.

Figure 1: Inferred synthetic pathway for this compound.

Analytical Characterization and Experimental Protocols

The identification of this compound in adulterated supplements relies on a combination of chromatographic and spectroscopic techniques. The following protocols are based on the methodologies described in the scientific literature for its characterization[1].

High-Performance Liquid Chromatography (HPLC)

-

Objective : To separate this compound from other components in a sample matrix.

-

Instrumentation : A standard HPLC system equipped with a photodiode array (PDA) detector.

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is typically effective.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at approximately 225 nm and 285 nm.

-

Sample Preparation : Extraction of the supplement with a suitable organic solvent like methanol (B129727) or acetonitrile, followed by filtration.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS)

-

Objective : To determine the accurate mass and elemental composition of the molecule for structural elucidation.

-

Instrumentation : A high-resolution mass spectrometer coupled with an HPLC system.

-

Ionization Mode : Electrospray Ionization (ESI) in positive mode.

-

Mass Analysis : Full scan mode to obtain the accurate mass of the protonated molecule [M+H]⁺.

-

Fragmentation Analysis : Tandem mass spectrometry (MS/MS) to obtain a characteristic fragmentation pattern for structural confirmation.

| Parameter | Observed Value |

| [M+H]⁺ (m/z) | 433.1507 |

| Elemental Composition | C₂₃H₂₁N₄O₅ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To provide detailed structural information, including the connectivity of atoms and stereochemistry.

-

Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Solvent : Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Experiments :

-

¹H NMR: To identify the chemical shifts and coupling constants of protons.

-

¹³C NMR: To identify the chemical shifts of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons, confirming the molecular structure.

-

Experimental Workflow for Identification

The following diagram illustrates the logical workflow for the identification and confirmation of this compound in a suspect sample.

Figure 2: Experimental workflow for the identification of this compound.

Biological Activity and Signaling Pathway

As an analogue of tadalafil, this compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. The mechanism of action of PDE5 inhibitors is well-established. They prevent the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum, leading to smooth muscle relaxation and increased blood flow, which facilitates penile erection upon sexual stimulation.

Figure 3: Presumed signaling pathway of this compound as a PDE5 inhibitor.

Note: The biological activity and potency of this compound as a PDE5 inhibitor have not been formally quantified in published studies. Its effects on other phosphodiesterase isoforms are also unknown, highlighting the potential for unforeseen side effects.

Conclusion and Future Directions

The discovery of this compound underscores the critical need for robust and continuous surveillance of the dietary supplement market. For researchers and analytical scientists, the challenge lies in developing rapid and reliable methods for the detection of an ever-growing list of novel synthetic adulterants. Future research should focus on:

-

The development of certified reference standards for this compound to aid in its quantitative analysis.

-

In vitro and in vivo studies to determine its pharmacological and toxicological profile.

-

The investigation of its metabolic fate in the human body.

This technical guide serves as a foundational resource for the scientific and regulatory communities to better understand and address the challenges posed by compounds like this compound.

References

Acetaminotadalafil's Interaction with Phosphodiesterases: A Technical Review of Tadalafil and its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the binding affinity of phosphodiesterase (PDE) inhibitors, with a primary focus on tadalafil (B1681874) and its analogs. As of the latest literature review, there is a notable absence of publicly available scientific data concerning the specific binding affinity of acetaminotadalafil to any phosphodiesterase isoforms. This compound, identified with the molecular formula C₂₃H₂₀N₄O₅, is presumed to be an analog of tadalafil. However, without a definitive chemical structure or empirical data, any discussion of its specific interactions remains speculative.

Consequently, this guide provides a comprehensive overview of the well-documented binding affinities of the parent compound, tadalafil, and several of its key analogs. This information serves as a crucial reference point for understanding the structure-activity relationships of tadalafil-related compounds and for guiding future research into novel analogs like this compound. The guide includes detailed experimental protocols for assessing PDE binding affinity and visual representations of the relevant signaling pathways and experimental workflows.

Tadalafil and its Analogs: Phosphodiesterase Binding Affinity

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Its high affinity and selectivity for PDE5 are central to its therapeutic effects. The binding affinities of tadalafil and its analogs are typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ).

Table 1: Phosphodiesterase Binding Affinity of Tadalafil and Selected Analogs

| Compound | PDE Isoform | IC₅₀ (nM) | Kᵢ (nM) | Selectivity vs. PDE5 | Reference |

| Tadalafil | PDE5 | 1.8 - 5 | 1.9 - 2.7 | - | [1][2] |

| PDE6 | 5100 | - | ~1020-fold | [3][4] | |

| PDE11A4 | 40-fold less potent than for PDE5A1 | - | 40-fold | [5] | |

| Amino-tadalafil | PDE5 | Not specified, potent inhibitor | - | - | [1][6] |

| N-Ethyl tadalafil | PDE5 | Micromolar to sub-micromolar range | - | - | [7] |

| PDE1A | 49-fold less potent than for PDE5 | - | 49-fold | [7] | |

| PDE2A | 49-fold less potent than for PDE5 | - | 49-fold | [7] | |

| PDE11A | 49-fold less potent than for PDE5 | - | 49-fold | [7] | |

| Isopropylnortadalafil | PDE5 | Not specified, identified as a structural analog | - | - | [8] |

Signaling Pathways

The therapeutic effects of tadalafil and its analogs are mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.

Caption: The NO/cGMP signaling pathway and the inhibitory action of Tadalafil on PDE5.

Experimental Protocols

The determination of binding affinity for PDE inhibitors involves a series of well-established in vitro assays.

General Workflow for Determining PDE Binding Affinity

Caption: A generalized workflow for determining the in vitro binding affinity of a compound to a PDE isozyme.

Detailed Methodology: In Vitro PDE Inhibition Assay

A common method for determining the IC₅₀ of a PDE inhibitor is the in vitro phosphodiesterase inhibition assay.

1. Reagents and Materials:

- Recombinant human PDE isozymes (e.g., PDE5A1, PDE6, PDE11A4)

- Test compound (e.g., tadalafil analog) dissolved in a suitable solvent (e.g., DMSO)

- Substrate: Cyclic guanosine monophosphate (cGMP) or cyclic adenosine (B11128) monophosphate (cAMP), often radiolabeled (e.g., [³H]cGMP)